3-[(7-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol
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Overview
Description
3-[(7-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol is a complex organic compound that features a benzodioxole moiety, a benzoxadiazole ring, and a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(7-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol typically involves multiple steps, starting with the preparation of the benzodioxole and benzoxadiazole intermediates. The benzodioxole moiety can be synthesized from catechol and disubstituted halomethanes . The benzoxadiazole ring can be formed through a series of nitration and amination reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-[(7-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxole and benzoxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-[(7-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-[(7-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: Shares the benzodioxole moiety but lacks the benzoxadiazole ring.
Benzoxadiazole derivatives: Compounds with similar benzoxadiazole structures but different substituents.
Uniqueness
What sets 3-[(7-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[[7-(1,3-benzodioxol-5-ylmethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O6/c23-5-1-4-18-12-7-11(15-16(21-28-20-15)17(12)22(24)25)19-8-10-2-3-13-14(6-10)27-9-26-13/h2-3,6-7,18-19,23H,1,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVGWOLZPWDTOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=CC(=C(C4=NON=C34)[N+](=O)[O-])NCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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